molecular formula C12H13IN2O2 B3045887 tert-Butyl 6-iodo-1H-indazole-1-carboxylate CAS No. 1158767-35-1

tert-Butyl 6-iodo-1H-indazole-1-carboxylate

Cat. No. B3045887
CAS RN: 1158767-35-1
M. Wt: 344.15
InChI Key: ZGSZUTWMVHCCER-UHFFFAOYSA-N
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Description

“tert-Butyl 6-iodo-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13IN2O2 . It is a type of indazole, which is a heterocyclic compound. Indazoles have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles, including “tert-Butyl 6-iodo-1H-indazole-1-carboxylate”, has been a subject of research in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-iodo-1H-indazole-1-carboxylate” consists of 12 carbon atoms, 13 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 6-iodo-1H-indazole-1-carboxylate” include a molecular weight of 344.15 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Future Directions

The future directions for “tert-Butyl 6-iodo-1H-indazole-1-carboxylate” and similar compounds could involve further exploration of their medicinal applications, given the wide variety of uses for indazole-containing compounds . Additionally, continued development of synthetic approaches to indazoles could lead to more efficient and environmentally friendly methods of production .

properties

IUPAC Name

tert-butyl 6-iodoindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSZUTWMVHCCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)I)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855788
Record name tert-Butyl 6-iodo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-iodo-1H-indazole-1-carboxylate

CAS RN

1158767-35-1
Record name tert-Butyl 6-iodo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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